molecular formula C14H15N3O4 B2985165 2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898463-79-1

2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide

Cat. No.: B2985165
CAS No.: 898463-79-1
M. Wt: 289.291
InChI Key: FSUJNFBQIBNHME-UHFFFAOYSA-N
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Description

2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide is a heterocyclic compound that contains a pyrazine ring substituted with an ethoxyphenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide typically involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate to form 4-ethoxyphenyl-3-oxobutanoate. This intermediate is then cyclized with hydrazine hydrate to yield 4-(4-ethoxyphenyl)-2,3-dioxopyrazine. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
  • 2-[4-(4-Methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
  • 2-[4-(4-Chlorophenyl)-2,3-dioxopyrazin-1-yl]acetamide

Uniqueness

2-[4-(4-Ethoxyphenyl)-2

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-2-21-11-5-3-10(4-6-11)17-8-7-16(9-12(15)18)13(19)14(17)20/h3-8H,2,9H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUJNFBQIBNHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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